Cas no 78146-52-8 (Phenylglyoxal Monohydrate)

Phenylglyoxal Monohydrate 化学的及び物理的性質
名前と識別子
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- Benzeneacetaldehyde, a-oxo-, hydrate (1:1)
- 2-Oxo-2-phenylacetaldehyde hydrate
- Benzeneacetaldehyde,a-oxo-, monohydrate (9CI)
- Glyoxal, phenyl-, hydrate (7CI)
- Phenylglyoxal monohydrate
- DTXSID401018278
- phenyl glyoxal monohydrate
- Ethanone,2,2-dihydroxy-1-phenyl-
- CS-0130526
- CHEMBL1364985
- CS-0369360
- Phenylglyoxal hydrate, 97%
- PHENYLGLYOXALMONOHYDRATE
- MFCD00149499
- YQBLQKZERMAVDO-UHFFFAOYSA-N
- J-802273
- Phenyglyoxal monohydrate
- 78146-52-8
- FS-4230
- 2-oxo-2-phenylacetaldehyde;hydrate
- J-001897
- SCHEMBL141911
- phenylglyoxal-monohydrate
- AB03966
- HMS3039A10
- SMR001372023
- MLS002454440
- Glyoxal, phenyl-, hydrate
- AKOS015913891
- AM86279
- Phenylglyoxal monohydrate, crystallized, >=97.0% (GC)
- A865091
- Phenylglyoxal hydrate
- oxo(phenyl)acetaldehyde hydrate
- 2-OXO-2-PHENYLACETALDEHYDEHYDRATE
- G67880
- Phenylglyoxal Monohydrate
-
- MDL: MFCD00149499
- インチ: InChI=1S/C8H6O2.H2O/c9-6-8(10)7-4-2-1-3-5-7;/h1-6H;1H2
- InChIKey: YQBLQKZERMAVDO-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C(=O)C=O.O
計算された属性
- せいみつぶんしりょう: 152.047344113g/mol
- どういたいしつりょう: 152.047344113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 134
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.1Ų
じっけんとくせい
- ゆうかいてん: 76-79 °C(lit.)
- ふってん: 142 °C125 mm Hg(lit.)
- フラッシュポイント: 131.2 °C
Phenylglyoxal Monohydrate セキュリティ情報
- WGKドイツ:3
- 危険カテゴリコード: 22-36/37/38
- セキュリティの説明: 22-26-36
- RTECS番号:MD3260000
-
危険物標識:
- リスク用語:R22;R36/37/38
- セキュリティ用語:R22;R26;R36
Phenylglyoxal Monohydrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P327513-500mg |
Phenylglyoxal Monohydrate |
78146-52-8 | 500mg |
$ 65.00 | 2022-06-03 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P924070-1g |
Phenylglyoxal Monohydrate |
78146-52-8 | 98% | 1g |
¥121.50 | 2022-08-31 | |
Apollo Scientific | OR936846-25g |
Phenylglyoxal monohydrate |
78146-52-8 | 95% | 25g |
£230.00 | 2025-02-20 | |
Apollo Scientific | OR936846-5g |
Phenylglyoxal monohydrate |
78146-52-8 | 95% | 5g |
£70.00 | 2025-02-20 | |
TRC | P327513-250mg |
Phenylglyoxal Monohydrate |
78146-52-8 | 250mg |
$ 50.00 | 2022-06-03 | ||
Ambeed | A704490-10g |
2-Oxo-2-phenylacetaldehyde hydrate |
78146-52-8 | 98% | 10g |
$80.0 | 2024-04-17 | |
Aaron | AR00G4P1-1g |
PhenylglyoxalMonohydrate |
78146-52-8 | 98% | 1g |
$11.00 | 2025-02-11 | |
A2B Chem LLC | AH51481-1g |
PhenylglyoxalMonohydrate |
78146-52-8 | 98% | 1g |
$10.00 | 2024-04-19 | |
A2B Chem LLC | AH51481-5g |
PhenylglyoxalMonohydrate |
78146-52-8 | 98% | 5g |
$35.00 | 2024-04-19 | |
1PlusChem | 1P00G4GP-5g |
PhenylglyoxalMonohydrate |
78146-52-8 | 98% | 5g |
$38.00 | 2024-04-21 |
Phenylglyoxal Monohydrate 関連文献
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Tao Guo,Xiang-Heng Fu,Miao Zhang,Yu-Liu Li,Yong-Cheng Ma Org. Biomol. Chem. 2019 17 3150
-
Hai Truong Nguyen,Tan Van Le,Phat Ngoc Nguyen,Khanh Ha Nguyen,Linh Ho Thuy Nguyen,Tan Le Hoang Doan,Phuong Hoang Tran New J. Chem. 2023 47 14733
-
Weiying Zheng,Fengqin Li,Zhigang Yu,Guiling Zhang,Yanhui Chen,Xiaoxia Li,Hong Yan Anal. Methods 2016 8 3115
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Alok Mahata,Prabhas Bhaumick,Anoop Kumar Panday,Rahul Yadav,Tasneem Parvin,Lokman H. Choudhury New J. Chem. 2020 44 4798
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Qiang Zhang,Xiao Zou,Ningqi Zhang,Bo Liu RSC Adv. 2023 13 8043
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6. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureasSushant Aryal,Christopher A. Hone,Matthew I. J. Polson,Daniel J. Foley Chem. Sci. 2023 14 7905
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Yuvaraj Dommaraju,Somadrita Borthakur,Nimmakuri Rajesh,Dipak Prajapati RSC Adv. 2015 5 24327
-
Chun Zhang,Ning Jiao Org. Chem. Front. 2014 1 109
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Dalong Pan,Jinpeng Chu,Xianrui Gao,Cuiping Wang,Qingtao Meng,Haijun Chi,Yan Dong,Chunying Duan,Zhiqiang Zhang Org. Biomol. Chem. 2018 16 6998
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Satyajit Samanta,Rana Chatterjee,Subhankar Sarkar,Satyajit Pal,Anindita Mukherjee,Ilya I. Butorin,Olga A. Konovalova,Tathagata Choudhuri,Koushik Chakraborty,Sougata Santra,Grigory V. Zyryanov,Adinath Majee Org. Biomol. Chem. 2022 20 9161
Phenylglyoxal Monohydrateに関する追加情報
Phenylglyoxal Monohydrate (CAS No. 78146-52-8): Applications and Research Insights
The compound Phenylglyoxal Monohydrate (CAS No. 78146-52-8) is a versatile chemical entity that has garnered significant attention in the field of chemical biology and pharmaceutical research. As a derivative of glyoxal, it possesses unique structural and reactive properties that make it invaluable in various synthetic and analytical applications. This introduction delves into the compound's characteristics, its role in modern research, and recent advancements where it has been utilized.
Phenylglyoxal Monohydrate is structurally characterized by a phenyl group attached to the aldehyde functionality of glyoxal, with a monohydrate form indicating the presence of a water molecule in its crystalline structure. This hydration state influences its solubility and reactivity, making it particularly useful in solutions where precise control over concentration is required. The compound's ability to participate in condensation reactions with amino compounds, such as peptides and proteins, has made it a staple in the synthesis of advanced biochemical reagents.
In recent years, Phenylglyoxal Monohydrate has found applications in the development of novel analytical methods. Its high reactivity with nucleophiles allows for the selective detection and quantification of biomolecules in complex mixtures. For instance, researchers have leveraged its properties to develop sensitive assays for detecting low-abundance proteins and peptides in biological samples. These advancements are particularly relevant in proteomics, where accurate quantification is crucial for understanding cellular processes and disease mechanisms.
The pharmaceutical industry has also explored the potential of Phenylglyoxal Monohydrate as a key intermediate in drug development. Its reactivity with nucleophilic side chains of amino acids enables the synthesis of modified peptides with altered bioavailability and target specificity. Recent studies have demonstrated its utility in creating peptidomimetics that mimic the activity of natural peptides while avoiding their drawbacks, such as rapid degradation or immunogenicity. Such innovations hold promise for treating a range of therapeutic areas, including oncology and inflammatory diseases.
Moreover, Phenylglyoxal Monohydrate has been utilized in the field of materials science, particularly in the synthesis of functional polymers. Its ability to crosslink polymers through Schiff base formation has led to the development of novel materials with enhanced mechanical strength and thermal stability. These materials are being explored for applications in coatings, adhesives, and even advanced electronic components. The versatility of this compound underscores its importance across multiple scientific disciplines.
The latest research highlights several innovative uses of Phenylglyoxal Monohydrate. For example, scientists have employed it in the development of fluorescent probes for cellular imaging. By incorporating phenylglyoxal derivatives into probes, researchers can visualize dynamic processes within living cells with high precision. This technology has opened new avenues for studying cellular signaling pathways and metabolic processes, contributing to a deeper understanding of biological systems.
In conclusion, Phenylglyoxal Monohydrate (CAS No. 78146-52-8) is a multifaceted compound with broad applications in chemical biology, pharmaceuticals, and materials science. Its unique reactivity and structural properties make it an indispensable tool for researchers seeking to develop innovative solutions across various domains. As scientific exploration continues to evolve, the potential uses for this compound are likely to expand even further, driving advancements that benefit both research communities and industries alike.
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